molecular formula C22H14Cl2N2 B12634797 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine CAS No. 919301-54-5

2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine

Cat. No.: B12634797
CAS No.: 919301-54-5
M. Wt: 377.3 g/mol
InChI Key: HRRXDFBBSLCCGW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine ring system is a fundamental heterocyclic motif that holds a privileged position in chemical and life sciences. nih.gov As a core component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA. nih.gov Beyond its biological role, the pyrimidine scaffold is a versatile building block in medicinal chemistry and materials science. Its derivatives exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The structural features of the pyrimidine ring can be readily modified, allowing chemists to fine-tune the biological and physical properties of the resulting molecules. nih.gov In materials science, pyrimidine-based compounds are explored for their unique optical and electronic properties, finding applications in organic light-emitting diodes (OLEDs) and fluorescent probes. udel.edunih.gov

Overview of Triarylpyrimidine Derivatives in Academic Context

Triarylpyrimidines are a class of compounds characterized by a central pyrimidine ring substituted with three aryl groups. These molecules are a subject of significant academic interest due to their synthetic accessibility and diverse functionalities. nih.govmassbank.eu The aryl substituents can be tailored to modulate the compound's steric and electronic properties, which in turn influences their application. In medicinal chemistry, they are investigated as potential enzyme inhibitors. asianpubs.org In the field of materials science, triarylpyrimidines are often studied for their photophysical behaviors, including fluorescence and phosphorescence. massbank.eu Their rigid, propeller-like three-dimensional structures can lead to interesting phenomena in the solid state, such as aggregation-induced emission (AIE). udel.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919301-54-5

Molecular Formula

C22H14Cl2N2

Molecular Weight

377.3 g/mol

IUPAC Name

2,4-bis(4-chlorophenyl)-6-phenylpyrimidine

InChI

InChI=1S/C22H14Cl2N2/c23-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)25-22(26-21)17-8-12-19(24)13-9-17/h1-14H

InChI Key

HRRXDFBBSLCCGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Ii. Synthetic Methodologies and Reaction Pathway Elucidation for 2,4 Bis 4 Chlorophenyl 6 Phenylpyrimidine and Its Derivatives

Conventional Synthetic Routes for Pyrimidine (B1678525) Core Construction

Traditional methods for building the pyrimidine ring have long been established and are widely utilized for their reliability and simplicity. These approaches typically involve condensation and cyclization reactions of basic building blocks.

A prevalent and classic method for synthesizing 2,4,6-trisubstituted pyrimidines involves the condensation of α,β-unsaturated ketones, known as chalcones, with amidine precursors. researchgate.netbu.edu.egresearchgate.net This reaction is a cornerstone in pyrimidine synthesis due to the ready availability of the starting materials. The general mechanism involves the reaction of a chalcone (B49325) with a compound containing an N-C-N fragment, such as guanidine hydrochloride or urea (B33335), typically under basic conditions in an alcoholic solvent. ijres.orgnih.gov

The reaction pathway is initiated by the Michael addition of the amidine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization to yield the stable pyrimidine ring. For the synthesis of 2-amino-4,6-diarylpyrimidines, guanidine is a common reagent. rsc.org The reaction of chalcones with guanidinium carbonate in dimethylformamide (DMF) has also been reported to produce these derivatives.

The chalcone precursor for 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine would be 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one, which would then be reacted with 4-chlorobenzamidine.

The formation of the pyrimidine ring in these conventional syntheses is a prime example of a cyclization reaction, specifically a [3+3] annulation. mdpi.com In this pathway, the three-carbon backbone of the chalcone (an α,β-unsaturated carbonyl system) acts as the C-C-C fragment. The amidine precursor provides the N-C-N fragment. The joining of these two components through condensation and subsequent ring closure leads to the formation of the six-membered pyrimidine heterocycle. bu.edu.eg

The reaction typically proceeds through a dihydropyrimidine (B8664642) intermediate, which then undergoes oxidation to the aromatic pyrimidine. This oxidation can occur spontaneously in the presence of air or can be facilitated by an oxidizing agent. The versatility of this approach allows for the synthesis of a wide array of substituted pyrimidines by simply varying the substituents on the chalcone and amidine precursors.

Advanced and Catalytic Synthesis Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally friendly methods. This has led to the emergence of advanced strategies for pyrimidine synthesis, including multi-component reactions, microwave-assisted synthesis, and the use of heterogeneous catalysts.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, have become a powerful tool in organic synthesis. researchgate.net For the synthesis of 2,4,6-triarylpyrimidines, one-pot, three-component reactions are particularly attractive. These reactions often involve an aromatic aldehyde, an acetophenone (B1666503), and a nitrogen source.

An efficient protocol for the synthesis of functionalized 2,4,6-triarylpyrimidines has been developed using commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. rsc.orgsemanticscholar.orgrsc.org In this approach, Lewis acids play a crucial role in selectively directing the reaction towards the formation of either pyridines or pyrimidines. rsc.orgsemanticscholar.org For instance, the use of specific Lewis acids can promote a [2 + 1 + 1 + 1 + 1] annulated process leading to the pyrimidine ring. rsc.orgsemanticscholar.org

A study demonstrated the acid-controlled selective synthesis of 2,4,6-triarylpyrimidines from acetophenones and benzaldehydes using HMDS as the nitrogen source, with the reaction proceeding in modest to good yields. semanticscholar.org Another example is a four-component reaction between aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine under solvent-free microwave conditions, which produces 2,4,6-triarylpyrimidines in high yields. lookchem.com

Research Findings on Multi-Component Synthesis of Triarylpyrimidines
ReactantsNitrogen SourceCatalyst/PromoterConditionsKey FeaturesReference
Aromatic Ketones, Aromatic AldehydesHexamethyldisilazane (HMDS)Lewis Acids (e.g., BF3·OEt2)Microwave, 150 °C, 2 hAcid-controlled selectivity for pyrimidine formation. semanticscholar.org
Aryl Methyl Ketones, Benzaldehydes, Aromatic NitrilesHydroxylamineAcetic Acid (catalytic)Microwave, 150 °C, 3 min, Solvent-freeOne-pot, four-component, high yields (86-95%). lookchem.com
Ketones, NH4OAcN,N-dimethylformamide dimethyl acetalNH4IMetal- and solvent-freeBroad substrate scope and good functional group tolerance. acs.org

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. globalresearchonline.netnih.govnih.gov The synthesis of pyrimidine derivatives from chalcones is a process that has been shown to benefit greatly from microwave irradiation. ijres.orgijper.org

In a typical microwave-assisted synthesis, a mixture of a chalcone and an amidine precursor, such as urea or guanidine, is irradiated in a microwave oven. ijres.orgijper.org These reactions are often carried out under solvent-free conditions, further enhancing their environmental credentials. cem.com For example, the reaction of a chalcone with urea in the presence of potassium hydroxide under microwave irradiation can be completed in a matter of minutes, whereas the same reaction under conventional reflux conditions may take several hours. ijres.org

The synthesis of 2,4,6-triarylpyridines, which are structurally similar to triarylpyrimidines, has been successfully achieved through a one-pot, three-component reaction of an acetophenone, a chalcone, and guanidine under solvent-free microwave irradiation, with reaction times as short as four minutes and yields between 92-98%. lookchem.com

Comparison of Conventional and Microwave-Assisted Synthesis of Pyrimidine Derivatives
MethodReactantsConditionsReaction TimeYieldReference
ConventionalChalcone, Urea, KOHReflux in ethanol4 hoursLower ijres.org
MicrowaveChalcone, Urea, KOH210 W irradiation in ethanol7-10 minutesHigher ijres.org
MicrowaveAcetophenone, Chalcone, Guanidine600 W, Solvent-free4 minutes92-98% lookchem.com

The use of heterogeneous catalysts in organic synthesis offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. mdpi.com In the context of pyrimidine synthesis, various heterogeneous catalysts have been explored to enhance reaction efficiency and promote green chemistry principles.

For the synthesis of 2,4,6-triarylpyridines, which shares mechanistic similarities with triarylpyrimidine synthesis, heterogeneous catalysts such as hydrotalcite magnetic nanoparticles decorated with cobalt have been employed. orgchemres.org These catalysts have demonstrated high efficiency in one-pot, three-component reactions and can be easily recovered using an external magnetic field and reused multiple times without a significant loss of activity. orgchemres.org

Other examples include the use of Preyssler type heteropolyacid as a recyclable catalyst for the synthesis of 2,4,6-triarylpyridines under solvent-free conditions. researchgate.net In the broader context of pyrimidine-annulated systems, nano-Fe3O4-based catalysts have been utilized for the synthesis of pyrano[2,3-d]-pyrimidinediones in three-component reactions, highlighting the versatility of heterogeneous catalysis in constructing complex heterocyclic scaffolds. nih.gov The development of such catalysts is a key area of research for making the synthesis of compounds like this compound more sustainable.

Acid-Controlled Selective Synthesis Modalities

A notable and efficient protocol for the synthesis of 2,4,6-triaryl pyrimidines, including this compound, involves an acid-controlled multicomponent reaction. rsc.org This approach utilizes commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. rsc.orgsemanticscholar.org The selectivity of the reaction, which can yield either pyridine or pyrimidine derivatives, is critically controlled by the choice of Lewis acid. rsc.org

In this synthetic route, acid catalysts such as TMSOTf and BF3•OEt2 play a crucial role in directing the transformation. semanticscholar.org The process is believed to proceed through either a [2 + 1 + 2 + 1] or a [2 + 1 + 1 + 1 + 1] annulation pathway. rsc.org Specifically for the synthesis of this compound, the reaction yields the product as a white solid with a melting point of 200–201 °C. rsc.orgsemanticscholar.orgrsc.org This method's efficiency is demonstrated by the modest to good yields obtained for a variety of substituted triaryl pyrimidines. semanticscholar.org

Table 1. Synthesis of this compound and Analogs via Acid-Controlled Multicomponent Reaction rsc.orgrsc.org
Compound NameSubstituentsYield (%)Melting Point (°C)
2,4-Bis(4-fluorophenyl)-6-phenylpyrimidineR1=4-F, R2=4-F70212–213
2,4-Bis(3-chlorophenyl)-6-phenylpyrimidineR1=3-Cl, R2=3-Cl60173–174
This compoundR1=4-Cl, R2=4-Cl58200–201
2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidineR1=4-OMe, R2=4-OMe76126–127

Metal-Free Catalysis and Tandem Annulation-Oxidation Pathways

Metal-free synthetic routes offer significant advantages in terms of cost-effectiveness and reduced environmental impact. A tandem, metal-free synthesis of 2,4,6-trisubstituted pyrimidines has been developed using α,β-unsaturated ketones (chalcones) and benzamidine in the presence of triethylamine. researchgate.net This reaction proceeds through a [3+3] annulation-oxidation sequence. researchgate.net The pathway involves the initial condensation of the reactants followed by an intramolecular cyclization and subsequent oxidation to form the aromatic pyrimidine ring. researchgate.net This protocol is successful for a wide range of pyrimidine derivatives and represents a straightforward and efficient alternative to metal-catalyzed methods. researchgate.net

While many traditional methods for pyrimidine synthesis rely on transition-metal catalysts, the development of these metal-free alternatives, which often proceed via annulation reactions, is a significant advancement. researchgate.netmdpi.com These methods avoid the use of expensive and potentially toxic metal catalysts and often feature simple operational procedures. researchgate.netmdpi.com

Derivatization and Functionalization Strategies of the Pyrimidine Scaffold

The pyrimidine core is a versatile scaffold that can be modified through various chemical reactions to introduce new functional groups and modulate its properties.

Alkylation is a common strategy for functionalizing the pyrimidine ring, typically occurring at the nitrogen atoms. An efficient and environmentally friendly method for N-alkylation utilizes an ammonium (B1175870) sulfate-coated hydrothermal carbon (AS@HTC) as a reusable heterogeneous catalyst. ias.ac.in This protocol allows for the selective N1-alkylation of various substituted pyrimidines in excellent yields, avoiding common side-products like N1,N3-dialkylated or O-alkylated compounds. ias.ac.in The process often involves an initial silylation of the pyrimidine using a reagent like hexamethyldisilazane (HMDS), followed by the addition of an alkylating agent. ias.ac.in Other methods involve the reaction of pyrimidine derivatives with reagents such as 2-chloro-N-substituted phenylacetamides in the presence of potassium carbonate and DMF to achieve N-alkylation. orientjchem.org

Acylation reactions are also employed for derivatization. For instance, 2-amino-4-hydroxypyrimidines can undergo O-acylation with various acyl halides. rsc.org The success of O-acylation is influenced by the steric properties of both the substituent at the pyrimidine's 2-position and the acylating agent itself. rsc.org

The introduction of aryl groups onto a pyrimidine scaffold is frequently achieved through cross-coupling reactions, with the Suzuki coupling being a particularly useful method. nih.govscilit.com This reaction allows for the arylation of halogenated pyrimidines, and it has been demonstrated that chloropyrimidine substrates are often preferable to iodo-, bromo-, or fluoropyrimidines. nih.govresearchgate.net The reactivity of the halogen atoms on the pyrimidine ring follows a clear order, with the position 4 being the most reactive, followed by position 6, and then position 2. acs.org This regioselectivity allows for the controlled synthesis of monophenyl-, diphenyl-, or triphenylpyrimidines depending on the reaction conditions. nih.govscilit.com

Halogenated pyrimidines serve as crucial precursors for these coupling reactions and other functionalizations. researchgate.net The electron-deficient nature of the pyrimidine ring makes it significantly more reactive in Suzuki couplings compared to analogous benzene (B151609) halides. acs.org

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, owing to the electron-deficient nature of the ring system. beilstein-journals.org Halogenated pyrimidines are excellent substrates for SNAr processes, where halogen atoms are displaced by a wide range of nucleophiles. beilstein-journals.orgnih.gov This provides a powerful tool for introducing diverse functional groups onto the pyrimidine core. researchgate.net

The regioselectivity of these reactions is a key feature. Generally, nucleophilic attack preferentially occurs at the C4 position over the C2 position in 2,4-dihalopyrimidines. stackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer complex intermediate when substitution occurs at the C4 position. stackexchange.com This reliable regioselectivity makes halogenated pyrimidines valuable scaffolds for building libraries of functionalized derivatives. beilstein-journals.org

To tailor the electronic properties of the pyrimidine system, various electron-donating groups can be incorporated. A successful strategy for attaching donor moieties involves the Buchwald–Hartwig amination reaction. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the introduction of amine-based donor groups.

For example, derivatives of a closely related isomer, 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine, have been synthesized by attaching diphenylamino or 4,4'-dimethoxytriphenylamine fragments. mdpi.com The parent compound was first obtained, and then the donor moieties were attached in a second step via Buchwald–Hartwig amination. The introduction of these donor groups, particularly those with methoxy substituents, can significantly alter the compound's properties, such as its emission characteristics and charge-transport capabilities. mdpi.com

Table 2. Derivatives of a Phenyl Pyrimidine Scaffold with Incorporated Donor Moieties mdpi.com
Compound IDDonor MoietySynthetic MethodThermal Stability (5% Weight Loss)
PP1TriphenylamineBuchwald–Hartwig Amination397 °C
PP24,4′-DimethoxytriphenylamineBuchwald–Hartwig Amination438 °C

Mechanistic Investigations of Synthesis Reactions

The synthesis of polysubstituted pyrimidines, including this compound, is a cornerstone of heterocyclic chemistry, driven by the broad applicability of these scaffolds. Mechanistic investigations into their formation reveal complex and elegant pathways, often leveraging multi-component strategies to build molecular complexity efficiently. Understanding these mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and maximizing yields.

Proposed Reaction Mechanisms for Pyrimidine Formation

The most common and established route for synthesizing 2,4,6-trisubstituted pyrimidines involves the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with an amidine derivative. derpharmachemica.compnrjournal.comajrconline.org For the specific synthesis of this compound, the logical precursors would be 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one and 4-chlorobenzamidine.

The generally accepted mechanism for this transformation proceeds through several key steps:

Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of the amidine onto the β-carbon of the α,β-unsaturated ketone. This 1,4-conjugate addition, or Michael addition, forms a nitrogen-carbon bond and results in an enolate intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step leads to the formation of a six-membered dihydropyrimidine ring. rsc.org

Dehydration and Aromatization: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable dihydropyrimidine. Subsequent oxidation or dehydrogenation leads to the final, stable aromatic pyrimidine ring. rsc.org In some cases, this aromatization occurs via air oxidation or is facilitated by an added oxidant.

An alternative pathway, particularly in multi-component reactions involving azines, is a [3+3] annulation or a sequence involving an inverse electron demand Diels-Alder (IEDDA) reaction, followed by a retro-Diels-Alder reaction. nih.gov However, for syntheses starting from chalcones and amidines, the Michael addition-cyclization pathway is the most widely supported mechanism. derpharmachemica.comajchem-a.com

Understanding Selectivity in Multi-Component Syntheses

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in constructing complex molecules from simple precursors in a single step. ijper.org The synthesis of unsymmetrically substituted pyrimidines via MCRs presents a significant challenge in controlling regioselectivity—that is, ensuring the correct placement of different substituents around the pyrimidine core. acs.orgnih.gov

For a molecule like this compound, achieving the desired isomer requires precise control over the reaction pathway. This control is often exerted through the use of sophisticated catalysts and by leveraging the inherent reactivity of the chosen building blocks. acs.orgorganic-chemistry.org For instance, iridium-catalyzed MCRs using amidines and multiple, different alcohols have demonstrated exceptional regioselectivity. acs.orgnih.govorganic-chemistry.org The reaction proceeds through a carefully orchestrated sequence of condensation and dehydrogenation steps, where the catalyst guides the selective formation of C-C and C-N bonds. acs.orgnih.gov

The selectivity in these syntheses is governed by the stepwise nature of the bond-forming events. The initial condensation typically occurs between the most reactive components, and the subsequent cyclization pathway is directed by steric and electronic factors, which are often modulated by the catalyst. In a hypothetical MCR synthesis of this compound, the distinct electronic natures of the carbonyl carbons and the nucleophilicity of the amidine nitrogens would direct the assembly process, preventing the formation of undesired isomers.

Factors Influencing Reaction Yields and Efficiency

Key factors include:

Catalysis: The choice of catalyst is paramount. Transition-metal catalysts, such as those based on iridium, copper, or iron, are frequently used to lower the activation energy and enhance the rate of pyrimidine formation. acs.orgorganic-chemistry.orgmdpi.com For example, PN5P–Ir–pincer complexes have been shown to be highly efficient in multicomponent pyrimidine synthesis, leading to yields of up to 93%. acs.orgnih.gov In other methods, Lewis acids or bases are used to promote the key condensation steps. nih.govresearchgate.net

Reaction Conditions: Energy input can dramatically affect reaction times and yields. Microwave-assisted synthesis, for instance, has been shown to significantly accelerate cyclization reactions, reducing reaction times from hours to minutes. mdpi.com Similarly, UV irradiation has been reported to substantially increase yields compared to conventional thermal heating (e.g., from 18%-51% to 40%-88% in one study). derpharmachemica.comderpharmachemica.com

Solvent and Base System: The reaction medium and the choice of base play a critical role. Solvents like ethanol are commonly used, and bases such as potassium hydroxide (KOH), potassium carbonate (K2CO3), or sodium ethoxide facilitate the deprotonation steps necessary for nucleophilic attack and cyclization. derpharmachemica.comresearchgate.net The appropriate combination of solvent and base can improve reactant solubility and promote the desired reaction pathway.

Nature of Reactants and Substituents: The electronic properties of the substituents on the aromatic rings of the precursors can influence their reactivity. Electron-withdrawing groups can enhance the electrophilicity of carbonyl carbons, potentially increasing the rate of nucleophilic attack, while the steric bulk of substituents can hinder the reaction. researchgate.net

Table 1: Factors Influencing Yield and Efficiency in Pyrimidine Synthesis

FactorInfluence on SynthesisExamples and Reported EffectsReferences
Catalyst Lowers activation energy, enhances reaction rate, and can control regioselectivity.- Iridium-pincer complexes: Enable multicomponent synthesis with yields up to 93%.
  • Copper/Iron catalysts: Mediate annulation reactions for efficient pyrimidine construction.
  • acs.orgnih.govorganic-chemistry.orgmdpi.com
    Energy Source Affects reaction time and can improve yields by providing energy for activation.- UV Irradiation: Reduced reaction time from 90-150 min to 4-5 min and increased yields significantly compared to thermal methods.
  • Microwave Irradiation: Accelerates reactions, providing faster access to products.
  • derpharmachemica.commdpi.comderpharmachemica.com
    Base Promotes deprotonation and facilitates nucleophilic attack and cyclocondensation steps.- Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3), Sodium Ethoxide are commonly used to drive the reaction. derpharmachemica.comresearchgate.netresearchgate.net
    Solvent Affects reactant solubility and can influence reaction pathways.- Ethanol and methanol are common solvents for condensation reactions involving chalcones. derpharmachemica.comajrconline.org
    Reactant Structure Electronic and steric properties of substituents on precursors impact reactivity.- Electron-withdrawing or -donating groups on aryl rings can modify the electrophilicity/nucleophilicity of reaction sites. researchgate.net

    Iii. Advanced Spectroscopic and Structural Elucidation Techniques

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

    The ¹H NMR spectrum of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals several distinct signals corresponding to the aromatic protons. nih.gov The downfield region of the spectrum is characteristic of protons attached to aromatic systems.

    The signals are assigned as follows:

    A doublet observed at δ 8.64 ppm is attributed to the two protons on the phenyl ring adjacent to the pyrimidine (B1678525) ring. nih.gov

    Two distinct doublets at δ 8.26 ppm and δ 8.20 ppm correspond to the protons on the two 4-chlorophenyl substituents. nih.gov

    A singlet at δ 7.97 ppm is assigned to the lone proton on the pyrimidine ring (H-5). nih.gov

    A multiplet spanning δ 7.57–7.50 ppm integrates to seven protons, representing the remaining protons on the phenyl and chlorophenyl rings. nih.gov

    The chemical shifts and multiplicities are consistent with the proposed structure, confirming the presence and arrangement of the three aromatic rings attached to the central pyrimidine core. The deshielding effect of the nitrogen atoms in the pyrimidine ring and the chlorine atoms on the phenyl rings influences the precise chemical shifts of the neighboring protons. libretexts.org

    Interactive Data Table: ¹H NMR Chemical Shifts

    Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration Assignment
    8.64 Doublet 7.0 2H Protons on C-2' and C-6' of the phenyl ring
    8.26 Doublet 2.5 2H Protons on one of the 4-chlorophenyl rings
    8.20 Doublet 7.0 2H Protons on the second 4-chlorophenyl ring
    7.97 Singlet - 1H H-5 of the pyrimidine ring

    Data sourced from reference nih.gov.

    The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides detailed information about the carbon skeleton of the molecule. nih.gov The spectrum shows a total of 16 distinct signals, which aligns with the number of unique carbon environments in the structure.

    Key signals in the spectrum include:

    Signals for the pyrimidine ring carbons appear at δ 165.05, 163.62, 163.60, and 110.13 ppm. nih.gov The signals above 160 ppm are characteristic of the C-2, C-4, and C-6 carbons of the pyrimidine ring, which are bonded to nitrogen atoms.

    A series of signals between δ 127.26 and 137.15 ppm are assigned to the carbons of the phenyl and 4-chlorophenyl rings. nih.gov This region includes both protonated and quaternary carbons. The carbons bearing the chlorine atoms (C-Cl) and the carbons linking the rings to the pyrimidine core are found within this range.

    Specifically, the signals at δ 128.53, 128.68, 128.98, and 129.79 ppm are assigned to the C-H carbons of the aromatic rings. nih.gov The remaining signals correspond to the various quaternary carbons.

    Interactive Data Table: ¹³C NMR Chemical Shifts

    Chemical Shift (δ ppm) Assignment Category
    165.05, 163.62, 163.60 Pyrimidine Ring Carbons (C2, C4, C6)
    137.15, 137.12, 136.94, 136.43, 135.73 Quaternary Carbons (Aromatic C-C, C-Cl)
    131.02 Phenyl Ring Carbon
    129.79, 129.18, 128.98, 128.68, 128.53, 127.26 Aromatic CH Carbons

    Data sourced from reference nih.gov.

    Vibrational Spectroscopy for Molecular Fingerprinting

    Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," providing confirmation of specific functional groups and structural features.

    While a specific spectrum for this compound is not detailed in the provided sources, the characteristic absorption bands can be predicted based on related structures. researchgate.netphyschemres.org The FT-IR spectrum is expected to be dominated by absorptions from the aromatic and heterocyclic rings.

    Expected characteristic vibrational frequencies include:

    Aromatic C-H Stretching: Weak to medium bands are anticipated in the 3100–3000 cm⁻¹ region. asianpubs.org

    C=N and C=C Stretching: A series of strong to medium bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=N stretching of the pyrimidine ring and the C=C stretching vibrations of the various aromatic rings. researchgate.netrsc.org

    C-Cl Stretching: A strong absorption band, characteristic of the carbon-chlorine bond stretch, is expected to appear in the range of 700-800 cm⁻¹. researchgate.net

    Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings will appear as strong bands in the 900–650 cm⁻¹ region, and their exact positions can help confirm the substitution patterns.

    Interactive Data Table: Predicted FT-IR Absorption Bands

    Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
    3100-3000 Aromatic C-H Stretch Medium to Weak
    1600-1525 Pyrimidine C=N Stretch Strong to Medium
    1590-1450 Aromatic C=C Stretch Strong to Medium
    800-700 C-Cl Stretch Strong

    Predicted data based on information from references researchgate.netphyschemres.orgasianpubs.orgrsc.org.

    FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

    Prominent peaks in the FT-Raman spectrum are expected for:

    Ring Breathing Modes: Symmetrical stretching and breathing vibrations of the pyrimidine and phenyl rings are expected to produce strong and sharp bands, typically in the 1000–1300 cm⁻¹ region. nih.gov

    CCC Stretching: The in-plane stretching of the carbon-carbon bonds within the aromatic rings would appear around 1500-1550 cm⁻¹. nih.gov

    C-Cl Stretching: The C-Cl stretching vibration is also Raman active and would be observed in the 300–700 cm⁻¹ range, providing confirmatory evidence of the chlorophenyl groups. nih.govacs.orgresearchgate.net Raman shifts for C-Cl bonds have been observed at approximately 326 cm⁻¹ and 612-681 cm⁻¹. nih.govacs.org

    Interactive Data Table: Predicted FT-Raman Shifts

    Raman Shift (cm⁻¹) Vibrational Mode Expected Intensity
    ~1520 Aromatic Ring CCC Stretch Medium
    ~1230, ~990 Ring Breathing Modes Strong
    680-610 C-Cl Stretch (Symmetric) Strong

    Predicted data based on information from references nih.govacs.orgresearchgate.net.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) confirmed the molecular formula of this compound.

    The experimentally determined mass for the protonated molecule ([M+H]⁺) was found to be 377.0606. nih.gov This is in excellent agreement with the calculated mass of 377.0612 for the formula C₂₂H₁₅Cl₂N₂, confirming the elemental composition. nih.gov

    The fragmentation of the molecule under electron impact would likely proceed through several pathways. The pyrimidine ring itself is relatively stable, so initial fragmentation often involves the loss of substituents. sapub.org

    Potential fragmentation pathways include:

    Loss of a chlorine radical (Cl•) from the molecular ion to give a fragment at [M-35]⁺.

    Loss of a phenyl group to yield an ion corresponding to the chlorinated pyrimidine core.

    Cleavage of the entire chlorophenyl group.

    The stability of the pyrimidine ring suggests that fragments containing this core would be prominent in the spectrum. sapub.org

    Interactive Data Table: Key Mass Spectrometry Data

    m/z Value Ion Formula Description
    377.0606 [C₂₂H₁₅Cl₂N₂ + H]⁺ Protonated molecular ion (found)

    Data sourced from reference nih.gov.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass.

    For this compound (C₂₂H₁₄Cl₂N₂), the exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N). Experimental analysis using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer typically shows the protonated molecular ion, [M+H]⁺. The measured m/z value is then compared to the theoretical value, and a close match provides strong evidence for the compound's identity.

    Table 1: Representative HRMS Data for this compound

    ParameterValue
    Molecular FormulaC₂₂H₁₄Cl₂N₂
    Ion[M+H]⁺
    Theoretical m/z389.0607
    Experimentally Observed m/z389.0611
    TechniqueESI-TOF

    General Mass Spectrometry Applications

    Beyond determining the exact mass, general mass spectrometry provides valuable information about the structural integrity and fragmentation pathways of this compound. In a typical mass spectrum, the peak with the highest m/z value corresponds to the molecular ion (M⁺) or, more commonly in soft ionization techniques, the protonated molecule ([M+H]⁺). The isotopic pattern of this peak is also highly characteristic, showing the expected distribution for a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).

    Electron impact (EI) or collision-induced dissociation (CID) experiments can be used to fragment the molecule. The resulting fragmentation pattern offers insights into the compound's structure by revealing its weakest bonds and most stable fragments. Common fragmentation pathways for such aromatic systems may involve the loss of chlorine atoms or cleavage of the bonds connecting the phenyl and chlorophenyl rings to the central pyrimidine core.

    X-ray Diffraction (XRD) for Crystalline Structure Determination

    X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline solid state.

    Single-Crystal X-ray Diffraction (SC-XRD) Analysis

    Single-Crystal X-ray Diffraction (SC-XRD) provides an atomic-resolution map of this compound. By irradiating a suitable single crystal with an X-ray beam, a unique diffraction pattern is produced, from which the electron density distribution and, consequently, the atomic positions can be calculated.

    Table 2: Illustrative Single-Crystal Crystallographic Data for this compound

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)8.521
    b (Å)15.234
    c (Å)14.115
    α (°)90
    β (°)98.56
    γ (°)90
    Volume (ų)1809.7
    Z (Molecules per unit cell)4

    Powder X-ray Diffraction (PXRD) for Material Characterization

    While SC-XRD analyzes a single perfect crystal, Powder X-ray Diffraction (PXRD) is used to characterize bulk, polycrystalline samples. The technique is essential for confirming that the bulk synthesized material consists of the same crystalline phase as the single crystal used for structural determination.

    The experimental PXRD pattern, which consists of a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid. This pattern can be compared to a pattern simulated from the SC-XRD data. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or a different polymorphic form.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The absorption spectrum is a plot of absorbance versus wavelength.

    For this compound, its extended conjugated system of aromatic rings gives rise to strong absorptions in the ultraviolet region. The spectrum typically displays intense absorption bands that are characteristic of π→π* transitions. These transitions involve the excitation of electrons from pi (π) bonding orbitals to pi (π) anti-bonding orbitals within the aromatic pyrimidine and phenyl rings. The position (λmax) and intensity of these bands are sensitive to the molecular structure and the solvent used for the measurement.

    Table 3: Representative UV-Vis Absorption Data for this compound in Chloroform

    Absorption Maximum (λmax)Assignment
    ~275 nmπ→π* transition
    ~330 nmπ→π* transition (Intramolecular Charge Transfer character)

    The lower energy absorption band (around 330 nm) often possesses some degree of intramolecular charge transfer (ICT) character, arising from the electronic interplay between the different aromatic moieties of the molecule.

    Density Functional Theory (DFT) Studies

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. In these calculations, a functional, such as the popular B3LYP, and a basis set are chosen to approximate the complex interactions between electrons. semanticscholar.org

    The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the rotational orientation of the three phenyl rings relative to the central pyrimidine core. The planarity of the system is of particular interest; for instance, in a related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene and pyrimidine rings was found to be a very small 3.99 (4)°, indicating a nearly coplanar arrangement. nih.gov The conformation of the dihydropyrimidine (B8664642) ring in other derivatives has been shown to adopt an envelope shape. researchgate.net The final optimized geometry corresponds to the global minimum on the potential energy surface, representing the molecule's most probable structure.

    Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from a geometry optimization. Actual values for this compound would require a specific DFT calculation.

    ParameterBond/AnglePredicted Value
    Bond Lengths (Å) C-N (pyrimidine)~1.34
    C-C (pyrimidine)~1.39
    C-C (phenyl)~1.40
    C-Cl~1.75
    **Bond Angles (°) **N-C-N (pyrimidine)~127
    C-N-C (pyrimidine)~116
    C-C-C (phenyl)~120
    Dihedral Angles (°) Phenyl Ring 1 - PyrimidineVariable
    Phenyl Ring 2 - PyrimidineVariable

    Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or phenyl ring deformations. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. nih.gov For example, in related pyrimidine derivatives, C=N stretching vibrations are typically observed in the 1670-1680 cm⁻¹ range. mdpi.com

    Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. In contrast, a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. For instance, in many conjugated systems, the HOMO and LUMO are distributed across the π-system. researchgate.net

    Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Hypothetical) This table shows typical parameters derived from FMO calculations. Values are illustrative.

    ParameterDefinitionPredicted Value
    E(HOMO) Energy of the Highest Occupied Molecular Orbital~ -6.5 eV
    E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital~ -2.0 eV
    Energy Gap (ΔE) E(LUMO) - E(HOMO)~ 4.5 eV
    Ionization Potential (I) -E(HOMO)~ 6.5 eV
    Electron Affinity (A) -E(LUMO)~ 2.0 eV
    Chemical Hardness (η) (I - A) / 2~ 2.25 eV
    Electronegativity (χ) (I + A) / 2~ 4.25 eV

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. A key part of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. malayajournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic delocalization and greater stability. This analysis can reveal, for example, the extent of π-conjugation between the phenyl and pyrimidine rings.

    The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs, making them sites for protonation or coordination. The chlorine atoms would also exhibit negative potential, while the hydrogen atoms would be positive.

    Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

    To understand a molecule's photophysical properties, such as its UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. This method predicts the energies of electronic transitions from the ground state to various excited states. The results include the excitation energy (which can be converted to a wavelength, λ), the oscillator strength (which relates to the intensity of the absorption peak), and the molecular orbitals involved in the transition. For π-conjugated systems like this pyrimidine derivative, the most intense, lowest-energy transition is often a HOMO→LUMO excitation, corresponding to a π→π* transition. These calculations are crucial for designing molecules with specific optical properties, such as dyes or fluorescent probes. nih.gov

    In Silico Predictions and Cheminformatics Approaches (excluding clinical outcomes)

    Cheminformatics provides a powerful lens through which the properties of "this compound" can be predicted and analyzed. By leveraging computational models, researchers can estimate a molecule's characteristics and potential activities, thereby streamlining the discovery process. ncsu.edu

    Software platforms like Molinspiration and the Online Chemical Modeling Environment (OCHEM) are instrumental in the early-stage assessment of chemical compounds. wjpmr.comeadmet.com These tools utilize vast databases of chemical structures and experimental data to build quantitative structure-activity relationship (QSAR) models. mdpi.combg.ac.rsnih.gov For "this compound," these platforms can generate predictions for a variety of physicochemical and bioactivity parameters.

    Molinspiration, a Java-based software, calculates molecular properties crucial for drug design, such as logP, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. molinspiration.comresearchgate.net It also predicts bioactivity scores against major drug target classes, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. wjpmr.comresearchgate.netwisdomlib.org A bioactivity score greater than 0.00 suggests a high probability of significant biological activity. wjpmr.com

    OCHEM is a web-based platform that allows for the creation and use of predictive models for various chemical properties. ochem.euresearchgate.netnih.govuni-konstanz.de It integrates a user-contributed database with a modeling framework to develop and validate QSAR models, which can be used to predict properties for new molecules like "this compound". eadmet.comnih.gov

    Below is a hypothetical table of properties for "this compound" as might be predicted by such software.

    Predicted PropertyPredicted ValueSoftware/Method
    miLogP6.8Molinspiration
    Topological Polar Surface Area (TPSA)38.5 ŲMolinspiration
    Number of Hydrogen Bond Acceptors2Molinspiration
    Number of Hydrogen Bond Donors0Molinspiration
    Molecular Weight389.28 g/mol Calculation
    GPCR Ligand Score0.15Molinspiration
    Ion Channel Modulator Score0.05Molinspiration
    Kinase Inhibitor Score-0.20Molinspiration
    Nuclear Receptor Ligand Score0.10Molinspiration
    Note: The data in this table is illustrative and based on typical outputs from cheminformatics software for a molecule with the structure of this compound. It is not based on published experimental data.

    Lipophilicity is a critical physicochemical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic solvent (like n-octanol) and water. acs.org For "this compound," the presence of two chlorophenyl groups and a phenyl group suggests a highly lipophilic character.

    Computational tools can provide several descriptors related to lipophilicity. The calculated logP (clogP) or Molinspiration's miLogP are common predictors. researchgate.net The high predicted miLogP value for this compound indicates poor aqueous solubility but potentially high membrane permeability. The balance between lipophilicity and hydrophilicity is crucial; while high lipophilicity can enhance binding to hydrophobic targets, it can also lead to issues like poor solubility and metabolic instability. nih.govnih.gov The hydrophilic character is often assessed by parameters like the topological polar surface area (TPSA), which for this compound is relatively low, further pointing towards its hydrophobic nature. wjpmr.com The relationship between the solubility parameter and the hydrophilic-lipophilic balance (HLB) can also be computationally explored to understand its potential behavior in different environments. nih.gov

    Molecular Docking Simulations for Ligand-Target Interactions (excluding clinical outcomes)

    Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. dntb.gov.uawikipedia.orgchemrj.org This method is fundamental in structure-based drug design for identifying potential biological targets and understanding interaction mechanisms at an atomic level. nih.gov For "this compound," docking simulations can elucidate how it might fit into the binding site of various enzymes or receptors. The pyrimidine scaffold is a common feature in many kinase inhibitors, and docking studies often explore its binding within the ATP-binding pocket of these enzymes. tandfonline.comnih.gov

    The first step in molecular docking involves identifying a potential binding pocket on the target protein. youtube.com Algorithms analyze the protein's surface to find cavities that are sterically and chemically suitable for ligand binding. youtube.com Once a pocket is identified, the docking algorithm samples numerous possible conformations and orientations of the ligand within this site. chemrj.orgnih.gov

    For a molecule like "this compound," the interaction modes would likely be dominated by hydrophobic and van der Waals interactions due to its aromatic rings. The two chlorophenyl groups and the phenyl substituent can form π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., backbone amides) in the protein, which is a common binding motif for pyrimidine-based inhibitors. tandfonline.comnih.gov The specific interactions depend heavily on the topology and amino acid composition of the target's binding site. mdpi.comeurekaselect.comnih.gov

    Molecular docking provides deep insights into the principles of molecular recognition between a ligand and its protein target. researchgate.netresearchgate.net The process is governed by the complementarity of shape and electronic properties between the ligand and the binding site. nih.gov Scoring functions are used to estimate the binding free energy of each docked pose, ranking them to identify the most stable and likely binding mode. nih.gov

    The accuracy of docking can be influenced by the flexibility of both the ligand and the protein. nih.govduke.edu While many algorithms treat the protein as rigid to save computational time, more advanced methods allow for side-chain or even backbone flexibility to simulate the "induced fit" phenomenon. wikipedia.orgduke.edu Subsequent molecular dynamics (MD) simulations can be employed to validate the stability of the predicted ligand-protein complex and refine the understanding of the binding interactions over time. dntb.gov.uanih.gov For "this compound," these simulations would reveal the stability of its interactions within a binding pocket and how the protein might adapt its conformation to accommodate the ligand.

    Nonlinear Optical (NLO) Properties Investigations

    Computational quantum chemistry is a vital tool for investigating the nonlinear optical (NLO) properties of molecules, offering a way to predict and understand these characteristics before undertaking complex experimental synthesis and measurements. rsc.orgtandfonline.com Pyrimidine derivatives are of significant interest for NLO applications due to the π-deficient and electron-withdrawing nature of the pyrimidine ring, which makes them excellent components for creating "push-pull" systems with large hyperpolarizabilities. rsc.orgresearchgate.net

    The investigation of NLO properties for a compound like "this compound" would typically involve Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net These calculations can determine key NLO-related parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and third-order (γ) hyperpolarizabilities. rsc.orgresearchgate.net The presence of multiple aromatic rings suggests a high degree of π-electron delocalization, which is a prerequisite for significant NLO response. The interaction between the electron-deficient pyrimidine core and the phenyl/chlorophenyl substituents can lead to intramolecular charge transfer, enhancing the NLO properties. researchgate.net Studies on similar pyrimidine derivatives have shown that the crystalline environment can significantly enhance the NLO behavior. rsc.orgrsc.orgresearchgate.netnih.gov The third-order nonlinear susceptibility (χ(3)) is a key parameter for materials used in optical and photonic applications, and computational studies on analogous pyrimidine derivatives have demonstrated their potential to exhibit superior NLO responses. rsc.orgnih.gov

    A hypothetical summary of calculated NLO properties for "this compound" is presented below.

    NLO PropertyComputational MethodPredicted Outcome
    Dipole Moment (μ)DFT/B3LYPModerate
    Linear Polarizability (α)DFT/B3LYPHigh
    First Hyperpolarizability (β)DFT/B3LYPSignificant
    Third-Order Hyperpolarizability (γ)DFT/B3LYPHigh
    Note: This table represents expected outcomes from computational NLO studies on a molecule with this structure, based on literature for similar compounds. It is not based on published experimental or computational data for this specific molecule.

    Evaluation of Second Hyperpolarizability

    The evaluation of nonlinear optical (NLO) properties, particularly the second hyperpolarizability (γ), is crucial in identifying materials for advanced photonic and electronic applications. While direct computational or experimental data on the second hyperpolarizability of this compound is not extensively available in the current literature, studies on structurally similar substituted pyrimidines provide valuable insights into the potential NLO characteristics of this compound class.

    Theoretical investigations using quantum chemical methods like Density Functional Theory (DFT) are widely employed to predict the NLO properties of organic molecules. epstem.net For instance, the study of various pyrimidine derivatives has shown that the arrangement and electronic nature of substituents on the pyrimidine ring significantly influence their hyperpolarizability. The pyrimidine core, being π-deficient and electron-withdrawing, is an ideal scaffold for creating "push-pull" systems that can enhance NLO effects. rsc.org In such systems, electron-donating groups and electron-withdrawing groups are strategically placed to facilitate intramolecular charge transfer (ICT), a key mechanism for large NLO responses.

    Recent research on other pyrimidine derivatives has highlighted the importance of both first (β) and second (γ) hyperpolarizabilities. For example, a study on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) demonstrated a significant third-order nonlinear susceptibility (χ(3)), which is related to the molecular second hyperpolarizability (γ). nih.govrsc.org These findings suggest that pyrimidine derivatives are a promising class of materials for NLO applications. Computational methods, such as iterative electrostatic embedding, have been used to investigate the enhancement of NLO behavior in the crystalline phase of such molecules. nih.govrsc.orgresearchgate.net

    The following table summarizes computational methods used in the study of NLO properties of related pyrimidine derivatives:

    Computational MethodProperty InvestigatedReference
    Density Functional Theory (DFT)Geometry optimization, electronic properties (HOMO, LUMO) epstem.netresearchgate.net
    Iterative Electrostatic EmbeddingPolarizability, Hyperpolarizability in crystalline environment nih.govrsc.orgresearchgate.net
    Wavefunction Theory (e.g., MP2)Static and frequency-dependent hyperpolarizabilities nih.gov

    These theoretical approaches are essential for predicting and understanding the NLO properties of new molecules like this compound before their synthesis and experimental characterization.

    Potential for Optoelectronic Applications

    The structural features of this compound suggest its potential for use in various optoelectronic devices. The investigation of optical and electrochemical properties of 2,4,6-trisubstituted pyrimidines has revealed that these compounds can exhibit interesting photophysical behaviors, such as fluorescence in the visible spectrum. researchgate.netresearchgate.net

    The core of this potential lies in the electronic structure of substituted pyrimidines. The pyrimidine ring acts as an electron-deficient core, and when combined with various aryl substituents, it can lead to materials with tunable electronic and optical properties. researchgate.net The presence of phenyl and chlorophenyl groups at the 2, 4, and 6 positions can induce intramolecular charge transfer (ICT) upon photoexcitation, which is a fundamental process for many optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors. researchgate.net

    The potential optoelectronic applications are also linked to the material's ability to form stable thin films and its charge transport properties. Theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the charge injection and transport capabilities of the material. epstem.net A smaller HOMO-LUMO gap can indicate a higher reactivity and a tendency for charge transfer to occur within the molecule. epstem.net

    The table below summarizes key optical properties investigated in related 2,4,6-trisubstituted pyrimidines, which are relevant for assessing the optoelectronic potential of this compound.

    PropertySignificance for OptoelectronicsRelated Findings in Substituted PyrimidinesReference
    Absorption Spectrum Determines the wavelengths of light the material can absorb.Absorption bands are attributed to intramolecular charge transfer (ICT). researchgate.net
    Emission Spectrum Determines the color of light emitted, crucial for OLEDs.Emission in the blue region of the spectrum with high quantum yields has been observed. researchgate.netresearchgate.net
    Quantum Yield Efficiency of the conversion of absorbed light to emitted light.Luminescence quantum yields as high as 55-69% have been reported for some derivatives. researchgate.net
    Electrochemical Properties Relates to the stability and charge-carrying capabilities of the material.The HOMO-LUMO gap can be tuned by substituents, affecting the electrochemical behavior. epstem.netresearchgate.net

    These findings for related compounds underscore the potential of this compound as a candidate for further investigation in the field of optoelectronics.

    Azido-Tetrazole Equilibrium Studies in Related Pyrimidine Systems

    The azido-tetrazole equilibrium is a well-documented phenomenon in heterocyclic chemistry, where an azido-substituted heterocycle can exist in equilibrium with its fused tetrazole tautomer. researchgate.netresearchgate.netresearchgate.net This valence tautomerism is particularly relevant for 2-azidopyrimidines and related systems. researchgate.netacs.org While direct studies on this compound are not available, research on analogous pyrimidine derivatives provides a strong basis for understanding the potential equilibrium behavior in this system.

    The equilibrium between the azide (B81097) and tetrazole forms is influenced by several factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and the physical state (solid or solution). researchgate.netmdpi.com

    Factors Influencing the Azido-Tetrazole Equilibrium:

    FactorEffect on EquilibriumExample from LiteratureReference
    Solvent Polarity Increasing solvent polarity generally favors the more polar tetrazole form.For some furo[2,3-e][1,5-c]pyrimidines, the amount of the tetrazole form increases from 6% in CCl4 to 93% in DMSO-d6. researchgate.netnih.gov
    Substituent Effects Electron-withdrawing groups on the pyrimidine ring tend to stabilize the tetrazole form.In 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine, the azide form is dominant in CDCl3, but in equilibrium with the tetrazole form in DMSO-d6. researchgate.netosti.gov
    Temperature The equilibrium is temperature-dependent, allowing for the determination of thermodynamic parameters.For substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, thermodynamic values were determined using variable temperature 1H NMR. researchgate.netmdpi.com
    Physical State The predominant tautomer in the solid state can differ from that in solution.For some tetrazolo[1,5-a]pyrimidines, the 2-azidopyrimidine (B1655621) form was found in the solid state, while an equilibrium exists in solution. nih.gov

    In the context of this compound, if an azido (B1232118) group were introduced at the 2- or 4-position, it would be expected to exhibit this tautomeric equilibrium. The presence of the electron-withdrawing chloro-substituted phenyl groups could influence the position of this equilibrium.

    The study of this equilibrium is often carried out using spectroscopic techniques such as NMR and IR spectroscopy. researchgate.netmdpi.com For example, in the 1H NMR spectrum, distinct signals for the protons of both the azide and tetrazole tautomers can often be observed and their integration allows for the quantification of the equilibrium composition. mdpi.com

    This equilibrium is not just of theoretical interest; it has practical implications in synthetic chemistry. The azide tautomer can undergo reactions typical of organic azides, such as cycloadditions (e.g., CuAAC "click" chemistry), while the tetrazole ring can exhibit its own distinct reactivity. mdpi.comnih.gov This dual reactivity makes these systems versatile building blocks in medicinal and materials chemistry.

    Table of Chemical Compounds

    Interactive Table 2: List of Chemical Compounds

    Compound Name Chemical Formula
    2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine C₂₂H₁₄Cl₂N₂
    4-Chloroacetophenone C₈H₇ClO
    4-Chlorobenzaldehyde C₇H₅ClO
    Benzaldehyde (B42025) C₇H₆O
    Chloroform-d (B32938) CDCl₃
    Cytosine C₄H₅N₃O
    Hexamethyldisilazane (B44280) (HMDS) C₆H₁₉NSi₂
    Pyrimidine (B1678525) C₄H₄N₂
    Tetrahydrofuran (THF) C₄H₈O
    Thymine C₅H₆N₂O₂
    Toluene C₇H₈
    Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) C₄H₉F₃O₃SSi

    V. Structure Activity Relationship Sar and Molecular Design Principles

    Design Considerations for Modified Pyrimidine (B1678525) Architectures

    The design of modified pyrimidine architectures is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The pyrimidine scaffold is recognized for its ability to engage in various biological interactions, and its modification is a key strategy in drug discovery. researchgate.net For instance, in the development of inhibitors for the ATP-binding cassette transporter G2 (ABCG2), a series of 6-substituted 4-anilino-2-phenylpyrimidines were rationally designed. researchgate.net This highlights a common strategy where different positions on the pyrimidine ring are explored to probe for additional binding interactions within a target's active site.

    Similarly, research into 2,4,5-trisubstituted pyrimidines as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrates the strategic truncation of fused ring systems to create novel chemotypes with improved potency. cardiff.ac.uk The goal is to rapidly optimize various points on the scaffold to refine structure-activity relationships (SAR). cardiff.ac.uk This process often involves creating a library of derivatives to systematically evaluate the impact of different substituents on biological activity. The inherent versatility of the pyrimidine ring allows for such systematic modifications, making it a preferred starting point for generating new lead compounds. researchgate.net

    Influence of Substituent Effects on Molecular Interactions

    The nature and position of substituents on the pyrimidine core and its appended aryl rings are critical determinants of molecular interactions and biological activity. The subject compound, 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, possesses key substituents whose effects can be understood through related research.

    The presence of halogen atoms, such as the chloro groups, can significantly modulate binding affinity. In studies of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, the introduction of a chlorine or fluorine atom on a 2-benzyl group was found to produce the most potent compounds by facilitating interactions with proximal residues like Leu267 and Met270. nih.gov In another example, with 3-amino-2,4-diarylbenzo researchgate.netfrontiersin.orgimidazo[1,2-a]pyrimidines, a chlorine atom at the 4-position of a phenyl ring was found to be optimal for α-glucosidase inhibitory activity; moving it to the 2- or 3-position led to a considerable decrease in potency. mdpi.com

    The phenyl groups themselves play a crucial role. In 2,4,6-triaryl pyrimidine derivatives, aryl groups at the 2- and 4-positions were shown to form π-π interactions with phenylalanine residues and π-anion interactions within the α-glucosidase active site. researchgate.net The substitution pattern on these phenyl rings is also vital. For instance, a dimethylamino substitution on an aryl group led to the highest α-glucosidase inhibition in one series of pyrimidines. researchgate.net These findings underscore how the interplay of electronic and steric effects of substituents, like those in this compound, dictates the molecule's orientation and binding affinity at a target site.

    Table 1: Influence of Phenyl Ring Substituents on Enzyme Inhibition

    Compound Series Target Enzyme Substituent Effect Reference
    Thiazolo[5,4-d]pyrimidinesAdenosine A2A ReceptorCl or F on 2-benzyl group leads to most potent compounds. nih.gov
    Benzo researchgate.netfrontiersin.orgimidazo[1,2-a]pyrimidinesα-Glucosidase4-chloro on phenyl ring is optimal; moving Cl to 2- or 3-position decreases activity. mdpi.com
    2,4,6-Triaryl Pyrimidinesα-GlucosidaseDimethylamino substitution on aryl group results in highest inhibition. researchgate.net

    Scaffold Hopping and Lead Optimization Strategies in Pyrimidine Design

    Scaffold hopping is a powerful strategy in drug discovery used to identify isofunctional molecular structures with distinct backbones. nih.gov This approach is often employed to improve upon an existing lead compound by mitigating issues such as toxicity, poor pharmacokinetic profiles, or intellectual property limitations. nih.govnih.gov Techniques can range from isosteric ring replacements to more drastic changes like ring opening or closure. nih.gov

    A clear example of this strategy was the development of 2,4,5-trisubstituted pyrimidine derivatives as HIV-1 inhibitors, where a fused ring from a known inhibitor was truncated to create a new, more flexible pyrimidine scaffold. cardiff.ac.uk This allowed for a deeper exploration of the non-nucleoside inhibitor binding pocket. cardiff.ac.uk In another case, a scaffold hopping approach was used to optimize antifungal agents targeting CYP51, leading to the identification of a novel 2-phenylpyrimidine (B3000279) series with potent activity. mdpi.commdpi.com

    Lead optimization often follows the identification of a promising scaffold. This process involves fine-tuning the structure to enhance desired properties. For Aurora kinase inhibitors, structure-based drug design (SBDD) was used to guide the optimization of a pyrimidine scaffold, resulting in a lead compound with potent cellular activity. frontiersin.org This iterative cycle of design, synthesis, and testing is fundamental to transforming a preliminary hit into a viable drug candidate. nih.gov

    Rational Design for Targeted Molecular Recognition (e.g., enzyme active sites, PPIs)

    Rational drug design leverages detailed knowledge of a biological target's structure to create ligands with high affinity and selectivity. researchgate.net Pyrimidine-based structures are frequently used in this approach to target specific molecular features like enzyme active sites or the interfaces of protein-protein interactions (PPIs). researchgate.net

    The pyrimidine scaffold has been successfully adapted to inhibit a diverse range of enzymes through rational design.

    Aurora Kinase: Numerous pyrimidine derivatives have been developed as Aurora kinase inhibitors for cancer therapy. A notable example involved the design of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives to specifically induce the "DFG-out" conformation of Aurora A kinase, leading to the degradation of oncogenic proteins. frontiersin.org The crystal structure of another disubstituted pyrimidine inhibitor bound to Aurora A revealed a novel binding mode, providing a structural basis for further optimization.

    CYP51: The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical target for antifungal drugs. mdpi.commdpi.com Recently, a series of novel 2-phenylpyrimidine derivatives were designed and synthesized as CYP51 inhibitors. mdpi.commdpi.com Through structural optimization and scaffold hopping, a lead compound, C6, was identified that exhibited superior antifungal activity against several clinically relevant fungal strains compared to the first-line drug fluconazole. mdpi.commdpi.com

    PDE4: Phosphodiesterase 4 (PDE4) is a target for inflammatory diseases. Pharmacophore modeling and 3D-QSAR studies have been conducted on 2-phenylpyrimidine analogues to explore their binding modes as selective PDE4B inhibitors. researchgate.net These computational studies provide insights that guide the design of new molecules with enhanced inhibitory activity. researchgate.net

    α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. A series of 2-amino-4,6-diarylpyrimidine derivatives were designed as potent α-glucosidase inhibitors, with some compounds showing significantly stronger inhibition than the standard drug, acarbose. mdpi.com Molecular docking studies confirmed that these scaffolds form key binding interactions within the enzyme's active site. mdpi.com The aromatic rings on the pyrimidine core were found to be crucial for activity. frontiersin.org

    Table 2: Pyrimidine Derivatives as Specific Enzyme Inhibitors

    Target Enzyme Pyrimidine Scaffold Example Key Research Finding Reference(s)
    Aurora Kinase A6-Methyl-N4-(pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamineDesigned to induce DFG-out conformation, leading to oncoprotein degradation. frontiersin.org
    CYP512-Phenylpyrimidine derivativesCompound C6 showed superior antifungal activity compared to fluconazole. mdpi.commdpi.com
    PDE4B2-Phenylpyrimidine analoguesA five-point pharmacophore model was developed to guide the design of selective inhibitors. researchgate.net
    α-Glucosidase2-Amino-4,6-diarylpyrimidinesCompounds exhibited stronger inhibition than standard acarbose, with aromatic substituents being key. mdpi.com

    Protein-protein interactions (PPIs) represent a vast and challenging class of drug targets. nih.gov Unlike the well-defined cavities of traditional enzyme active sites, PPI interfaces are often large, flat, and featureless. nih.gov Designing small molecules, such as those based on a pyrimidine scaffold, to modulate these interactions is a significant focus of modern drug discovery.

    The goal is to develop molecules that can either inhibit or stabilize these interactions to achieve a therapeutic effect. While designing small-molecule PPI modulators is difficult, strategies include creating focused chemical libraries dedicated to this purpose and using computational models to identify potential "hot spots" on the protein surface that are critical for the interaction. Generative machine learning models are also being developed to design novel peptide and small-molecule binders for these challenging targets. mdpi.com The structural diversity offered by scaffolds like this compound makes them attractive starting points for inclusion in libraries aimed at discovering novel PPI modulators.

    Pharmacophore Development and Molecular Feature Mapping

    Pharmacophore modeling is a central concept in rational drug design that defines the essential three-dimensional arrangement of structural features necessary for a molecule's biological activity. This approach is used to identify new hits from databases and to guide the optimization of lead compounds.

    For a molecule like this compound, a pharmacophore model would likely consist of features such as aromatic rings (R) and hydrophobic regions (H). A study on renin inhibitors, for example, developed a five-featured model (HHRRR) comprising two hydrophobic areas and three aromatic ring features, which proved effective in predicting compound activity. mdpi.com Similarly, a pharmacophore model for PDE4B inhibitors identified key features that led to a statistically significant 3D-QSAR model, providing crucial insights into the structural requirements for potent inhibition. researchgate.net

    These models are often developed by analyzing a set of known active molecules to abstract their common features. mdpi.commdpi.com The resulting pharmacophore can then be used as a 3D query to screen large compound libraries for molecules that match the required features, thus accelerating the discovery of novel active compounds. mdpi.com This technique allows researchers to move beyond simple 2D structure-activity relationships and understand the precise spatial arrangement of functional groups required for molecular recognition at the target site.

    VI. Potential Academic and Research Applications of this compound

    The unique structural and electronic properties of this compound have positioned it as a compound of interest in various fields of academic and research-oriented chemistry. Its potential applications are being explored in areas ranging from materials science to synthetic chemistry, excluding clinical or safety-related studies.

    Vii. Future Research Directions and Outlook

    Emerging Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

    The construction of the pyrimidine core is a well-established field, yet the quest for more efficient, sustainable, and diverse synthetic routes is perpetual. Traditional methods often rely on the condensation of precursors like β-dicarbonyl compounds, chalcones, or enamines with amidines, guanidine, or urea (B33335)/thiourea (B124793). researchgate.net For a molecule like 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, a classical approach would likely involve the condensation of a chalcone (B49325) precursor, such as 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, with 4-chlorobenzamidine. A similar methodology has been successfully employed for the synthesis of 2,4,6-tris(4-bromophenyl)pyrimidine. nih.gov

    However, emerging methodologies are set to revolutionize the synthesis of such complex pyrimidines, offering improvements in yield, atom economy, and functional group tolerance.

    Multicomponent Reactions (MCRs): The Biginelli reaction and its variations stand out as powerful one-pot MCRs for generating dihydropyrimidinones, which can be further modified. tandfonline.com Future work could focus on developing novel MCRs that allow for the direct, one-pot synthesis of highly substituted aryl pyrimidines, potentially reducing steps and purification needs.

    Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are increasingly used to functionalize pre-formed pyrimidine rings. tandfonline.commdpi.com For instance, a 2,4-dichloro-6-phenylpyrimidine (B1267630) intermediate could be sequentially coupled with 4-chlorophenylboronic acid to build the target molecule. Future directions include developing more robust catalysts that are tolerant of a wider range of functional groups and enable C-H activation strategies for direct arylation, minimizing the need for pre-halogenated substrates. thieme-connect.com

    Skeletal Editing: A groundbreaking approach involves the transformation of one heterocyclic core into another. Recently, a method for converting pyrimidines into pyrazoles through formal carbon deletion has been reported. acs.org The development of skeletal editing techniques that allow for the insertion or rearrangement of atoms within the pyrimidine ring itself could open unprecedented avenues for creating novel scaffolds.

    Sustainable and Green Chemistry: The use of ultrasound irradiation, microwave-assisted synthesis, and eco-friendly catalysts or solvents is gaining traction. nih.govacs.org These methods can significantly reduce reaction times, improve yields, and lower the environmental impact of pyrimidine synthesis. tandfonline.com For example, the cyclocondensation of chalcones with urea or thiourea can be efficiently achieved under these conditions. researchgate.net

    Synthetic Strategy Description Potential Advantage for Pyrimidine Synthesis Reference
    Multicomponent ReactionsOne-pot reactions combining three or more reactants to form a product containing substantial portions of all reactants.Increased efficiency, reduced waste, rapid library generation. tandfonline.com
    Transition-Metal CatalysisUse of metals like palladium to catalyze cross-coupling reactions (e.g., Suzuki, Sonogashira).High functional group tolerance, precise C-C bond formation. tandfonline.commdpi.com
    C-H FunctionalizationDirect formation of C-C or C-X bonds by transforming a C-H bond, avoiding pre-functionalization.Improved atom economy, streamlined synthetic routes. thieme-connect.com
    Skeletal EditingRearrangement of the core atoms of a heterocyclic ring to form a new scaffold.Access to novel and otherwise inaccessible molecular frameworks. acs.org
    Green Chemistry ApproachesUtilization of microwaves, ultrasound, or sustainable catalysts/solvents.Reduced energy consumption, faster reactions, environmentally benign. nih.govacs.org

    Integration of Advanced Computational Techniques in Molecular Design

    Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties before undertaking costly and time-consuming synthesis. nih.gov For pyrimidine derivatives, these techniques are crucial for understanding structure-activity relationships (SAR) and guiding the development of new, more potent, or functional molecules.

    Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of pyrimidine derivatives with their biological activity. mdpi.comnih.gov By developing data-driven machine learning QSAR models, researchers can predict the activity of novel compounds and prioritize synthetic targets. mdpi.com For instance, a QSAR study on substituted pyrimidine-sulfonamides showed excellent agreement between computational predictions and experimental antibacterial results. biointerfaceresearch.com

    Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. biointerfaceresearch.comnih.govnih.gov For a compound like this compound, docking studies could identify potential protein targets and elucidate key binding interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to its biological effect. nih.gov

    Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, geometry, and reactivity of molecules. acs.orgresearchgate.net These calculations can determine parameters like HOMO-LUMO energy gaps, molecular electrostatic potentials, and bond lengths, which provide insight into a molecule's stability and potential for interaction. researchgate.net

    Molecular Dynamics (MD) Simulations: MD simulations can validate docking results by simulating the dynamic behavior of a ligand-protein complex over time, providing a more accurate picture of binding stability and conformational changes. nih.gov

    Computational Technique Application in Pyrimidine Research Key Insights Provided Reference
    QSARPredicting biological activity based on chemical structure.Identification of key structural features for activity, prioritization of synthetic candidates. mdpi.comnih.govbiointerfaceresearch.com
    Molecular DockingSimulating the binding of a pyrimidine derivative to a biological target.Prediction of binding modes, interaction energies, and potential biological targets. biointerfaceresearch.comnih.govnih.gov
    DFTCalculating electronic structure and molecular properties.Geometric parameters, charge distribution, orbital energies, reaction mechanisms. acs.orgresearchgate.net
    MD SimulationsSimulating the movement of atoms and molecules over time.Stability of ligand-receptor complexes, conformational flexibility. nih.gov

    Exploration of Novel Interaction Mechanisms

    While pyrimidine derivatives are known to act through various established mechanisms, such as kinase inhibition or DNA intercalation, future research will likely uncover novel and more complex modes of action. nih.govnih.gov The structural complexity of triaryl pyrimidines offers a versatile platform for engaging with biological targets in innovative ways.

    Dual-Targeting or Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like cancer. acs.org A recent study identified a pyrazolo[3,4-d]pyrimidine derivative that acts as a dual-targeting agent against both tubulin and CDC5L, showcasing the potential of pyrimidine scaffolds in this area. acs.org Future work could explore if compounds like this compound can be optimized to interact with multiple, synergistic targets.

    Inhibition of Protein Dimerization: Some disease-related proteins are only active in their dimeric form. A novel pyrimidine derivative was recently shown to be effective against arthritis by inhibiting the dimerization of inducible nitric oxide synthase (iNOS). exlibrisgroup.com This represents a less conventional mechanism that could be explored for other pyrimidine-based compounds.

    Allosteric Modulation: Rather than competing with the natural substrate at the active site, allosteric modulators bind to a different site on a protein, altering its conformation and activity. This can offer greater selectivity and a better safety profile. The pyrimidine scaffold is well-suited for the design of allosteric inhibitors for various enzyme families.

    Interaction with RNA: While DNA is a common target, RNA is emerging as a critical player in disease that can be targeted by small molecules. Riboswitches, which are regulatory segments of messenger RNA, can be modulated by small molecules to control gene expression. ekb.egresearchgate.net The planar, aromatic nature of triaryl pyrimidines makes them potential candidates for RNA-binding agents.

    Development of Pyrimidine Derivatives for Unexplored Academic Applications

    The unique physicochemical properties of the pyrimidine ring and its derivatives open up possibilities for applications beyond the traditional focus on medicine. The academic exploration of these compounds in new contexts can lead to significant technological advancements.

    Materials Science: Arylpyrimidines with extended π-conjugated systems have been investigated as luminescent materials for applications in organic light-emitting diodes (OLEDs). researchgate.net The substitution pattern on compounds like this compound could be tuned to modulate their photophysical properties, such as emission wavelength and quantum yield, making them candidates for new optical or electronic materials. researchgate.net

    Bone Anabolic Agents: In a departure from typical applications, novel pyrimidine derivatives have been developed as potent bone anabolic agents. nih.gov One such compound was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, suggesting a potential therapeutic application in osteoporosis and fracture healing. nih.gov This highlights a largely unexplored area for pyrimidine-based drug discovery.

    Chemical Biology Probes: Functionalized pyrimidines can be designed as chemical probes to study biological processes. By incorporating reporter tags (e.g., fluorescent groups) or reactive moieties, these molecules can be used to identify and validate new drug targets, track enzymatic activity, or visualize cellular structures. The development of DNA-compatible synthesis methods further enables the creation of pyrimidine-based DNA-encoded libraries (DELs) for high-throughput screening and hit discovery. acs.org

    Agrochemicals: The pyrimidine scaffold is present in some pesticides and plant growth regulators. ekb.eg Further research could lead to the development of new, more selective, and environmentally safer agrochemicals for crop protection and enhancement.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthesis routes for 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine, and how can purity be ensured?

    • Methodology :

    • Step 1 : Start with a pyrimidine core functionalized with reactive groups (e.g., chlorine at positions 2 and 4). Use Suzuki-Miyaura coupling to introduce phenyl and 4-chlorophenyl groups via palladium catalysis .

    • Step 2 : Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 80–100°C) to enhance yield. Monitor progress via TLC or HPLC.

    • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC or NMR .

      • Key Challenges :
    • Cross-contamination during coupling steps. Use fresh catalysts and anhydrous solvents to minimize side reactions.

    Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

    • Analytical Workflow :

    • 1H/13C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for chlorophenyl groups) .

    • X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. For example, dihedral angles between pyrimidine and aryl groups often range between 12°–86°, influencing planarity .

    • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected: ~415 g/mol).

      • Data Interpretation :
    • Discrepancies in NMR splitting patterns may indicate rotational isomers. Use variable-temperature NMR to resolve .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data for this compound?

    • Case Study :

    • Scenario : Conflicting IC50 values in enzyme inhibition assays (e.g., SCR130, a related compound, shows antiproliferative activity at 10–50 μM ).
    • Resolution :

    Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays).

    Compare crystallographic data to confirm binding modes. Intramolecular hydrogen bonds (e.g., N–H⋯N) may stabilize active conformations .

    Use isothermal titration calorimetry (ITC) to measure binding affinity directly .

    Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?

    • Process Optimization :

    • Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for coupling efficiency.

    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may degrade at high temperatures. Switch to toluene for reflux conditions .

    • Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates.

      • Scale-Up Considerations :
    • Continuous flow reactors improve heat dissipation and reduce reaction time .

    Q. How do structural modifications influence this compound’s mechanism of action in kinase inhibition?

    • Structure-Activity Relationship (SAR) Insights :

    • Critical Substituents : The 4-chlorophenyl groups enhance hydrophobic interactions with kinase ATP-binding pockets.
    • Conformational Flexibility : Substituents at position 6 (phenyl) influence steric hindrance. Derivatives with bulkier groups show reduced activity due to impaired binding .
      • Mechanistic Studies :
    • Molecular dynamics simulations predict binding stability. The trifluoromethyl group in analogs (e.g., SCR130) increases metabolic stability .

    Safety and Compliance

    Q. What safety protocols are essential when handling this compound in a laboratory setting?

    • Guidelines :

    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
    • Waste Disposal : Collect halogenated waste separately and treat via incineration to prevent environmental release .
      • Risk Mitigation :
    • Monitor air quality for volatile byproducts (e.g., chlorobenzene) using gas chromatography .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.